molecular formula C10H18F3NO3 B11760072 (4-Trifluoromethoxy-butyl)-carbamic acid tert-butyl ester

(4-Trifluoromethoxy-butyl)-carbamic acid tert-butyl ester

Cat. No.: B11760072
M. Wt: 257.25 g/mol
InChI Key: CFKJFCSGLYGDQZ-UHFFFAOYSA-N
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Description

(4-Trifluoromethoxy-butyl)-carbamic acid tert-butyl ester is a chemical compound that features a trifluoromethoxy group attached to a butyl chain, which is further linked to a carbamic acid tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis by directly introducing the tert-butoxycarbonyl group into the organic compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and other advanced technologies can enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Trifluoromethoxy-butyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

(4-Trifluoromethoxy-butyl)-carbamic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Trifluoromethoxy-butyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Trifluoromethoxy-butyl)-carbamic acid tert-butyl ester is unique due to the presence of both the trifluoromethoxy group and the carbamic acid tert-butyl ester. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H18F3NO3

Molecular Weight

257.25 g/mol

IUPAC Name

tert-butyl N-[4-(trifluoromethoxy)butyl]carbamate

InChI

InChI=1S/C10H18F3NO3/c1-9(2,3)17-8(15)14-6-4-5-7-16-10(11,12)13/h4-7H2,1-3H3,(H,14,15)

InChI Key

CFKJFCSGLYGDQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCOC(F)(F)F

Origin of Product

United States

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